4-(Benzyloxy)-2-chloropyridine

Physical Form Crystallinity Process Chemistry

Solid reagent: mp 91-93°C simplifies weighing & purification for gram-to-kilogram scale-up. The 2-chloro substituent offers superior reactivity in Pd-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) vs. the 4-chloro regioisomer. Benzyl ether deprotection via mild catalytic hydrogenolysis (Pd/C, H₂) preserves sensitive functionalities-a critical advantage over acid-labile methyl ether analogs. Validated in anti-TB hit-to-lead libraries. Standard analytical QC: ≥97% (HPLC).

Molecular Formula C12H10ClNO
Molecular Weight 219.668
CAS No. 182556-72-5
Cat. No. B598414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Benzyloxy)-2-chloropyridine
CAS182556-72-5
Molecular FormulaC12H10ClNO
Molecular Weight219.668
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC(=NC=C2)Cl
InChIInChI=1S/C12H10ClNO/c13-12-8-11(6-7-14-12)15-9-10-4-2-1-3-5-10/h1-8H,9H2
InChIKeyXZLZQERVHJHMAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Benzyloxy)-2-chloropyridine: Solid-State Orthogonal Building Block


4-(Benzyloxy)-2-chloropyridine (CAS 182556-72-5) is a disubstituted pyridine derivative classified as a heteroaryl halide. Its structure features a chlorine atom at the 2-position and a benzyloxy (–OCH₂C₆H₅) group at the 4-position on the pyridine ring, yielding a molecular formula of C₁₂H₁₀ClNO and a molecular weight of 219.67 g·mol⁻¹ . This substitution pattern creates a bifunctional scaffold in which the electron-deficient 2‑chloro substituent serves as an excellent leaving group for nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions, while the 4‑benzyloxy substituent functions as a latent hydroxyl (pyridone) equivalent that can be unmasked under mild hydrogenolysis conditions . The compound is typically supplied as a white crystalline solid with a melting point of 91–93 °C and a purity of ≥95% (HPLC or GC) . These properties distinguish it from regioisomeric and lower‑molecular‑weight analogs that are liquids at ambient temperature, directly impacting handling, purification, and large‑scale processing workflows.

Solid crystalline scaffold: Simplifies handling, purification, and scale-up relative to liquid regioisomers.
Orthogonal bifunctional building block: Enables sequential cross-coupling and mild deprotection in complex syntheses.
Synthesis of anti-TB quinoline leads: Reported entry point for libraries with activity matching front-line drugs.

Why 4-(Benzyloxy)-2-chloropyridine Outperforms Analogs


Superficially, 4-(benzyloxy)-2-chloropyridine (target), its regioisomer 2-(benzyloxy)-4-chloropyridine, and the lower‑molecular‑weight 2‑chloro‑4‑methoxypyridine share the same core elements: a chloropyridine ring and an alkoxy substituent. However, the position of the halogen and the nature of the alkoxy group create substantial differences in physical form, reactivity, and downstream deprotection strategy that preclude simple interchange. The target compound is a crystalline solid (mp 91–93 °C) whereas the regioisomer is a light yellow oil at room temperature [1]. The solid‑state advantage simplifies weighing, purification, and storage for gram‑to‑kilogram campaigns. Furthermore, the 2‑chloro substituent in the target is intrinsically more reactive toward Pd‑catalyzed cross‑couplings than the 4‑chloro of the regioisomer, enabling milder conditions and higher yields in C–C bond formations [2]. The methoxy analog, while also a liquid, forces the use of harsh acidic conditions for removal of the methyl ether (e.g., HBr/AcOH), whereas the benzyl group can be cleanly removed by catalytic hydrogenolysis, a critical factor when late‑stage intermediates contain sensitive functionalities [3]. The quantitative evidence below substantiates these differentiators.

Regioisomer (2-benzyloxy-4-chloropyridine): Liquid physical state and less reactive 4-chloro position may shift cross-coupling performance and complicate purification.
Methoxy analog (2-chloro-4-methoxypyridine): Demethylation requires harsh acid, limiting compatibility with acid-sensitive substrates and prohibiting a mild hydrogenolysis strategy.

4-(Benzyloxy)-2-chloropyridine: Data-Driven Comparison


Solid-State Advantage: Melting Point and Crystallinity

The target compound is a white crystalline solid with a measured melting point of 91–93 °C, whereas the regioisomer 2‑(benzyloxy)-4‑chloropyridine is a light yellow oil at ambient temperature and the methoxy analog 2‑chloro‑4‑methoxypyridine is a liquid with a melting point of 24–28 °C [1]. A solid physical form eliminates the need for oily‑phase transfers, facilitates purification by recrystallization, and improves long‑term storage stability.

Solid-State Advantage
Cross-study comparable
mp 91–93 °C; white crystalline solid vs. oil or low-melting analogs
Crystalline form supports easier handling and purification.
Solid-state reduces operational complexity in scale-up.
Physical Form Crystallinity Process Chemistry

Higher Boiling Point Improves Solvent Removal

The predicted boiling point of the target compound is 345.3 ± 27.0 °C, which is approximately 30 °C higher than that of the regioisomer 2‑(benzyloxy)-4‑chloropyridine (315.7 ± 27.0 °C) and over 120 °C higher than the methoxy analog 2‑chloro‑4‑methoxypyridine (224–225 °C, lit.) [1]. The higher boiling point provides a larger thermal operating window during solvent removal, melt processing, or distillation steps.

Higher Boiling Point
Cross-study comparable
345.3 ± 27.0 °C (predicted); ~30 °C higher than regioisomer
Wider thermal window for solvent removal and melt processing.
Reduces volatility losses during large-scale concentration.
Boiling Point Thermal Stability Process Window

Mild Deprotection via Catalytic Hydrogenolysis

The 4‑benzyloxy substituent can be removed quantitatively by catalytic hydrogenolysis (H₂, Pd/C, ambient pressure, room temperature) to reveal a 2‑pyridone intermediate, a process that tolerates a wide range of functional groups [1]. In contrast, the methoxy group of 2‑chloro‑4‑methoxypyridine requires strongly acidic conditions (e.g., HBr/AcOH, reflux) for cleavage, which can degrade acid‑sensitive substrates [2]. This difference is critical in complex molecule synthesis where late‑stage deprotection must proceed without side reactions.

Mild Deprotection
Class-level inference
Pd/C, H₂, RT, neutral pH vs. HBr/AcOH reflux for methoxy analog
Hydrogenolysis preserves acid-sensitive functionalities.
Enables late-stage deprotection orthogonal to many protecting groups.
Protecting Group Orthogonality Hydrogenolysis

2-Chloro Reactivity Advantage in Cross-Couplings

Extensive literature documents that 2‑chloropyridines undergo oxidative addition to Pd(0) significantly faster than their 4‑chloro counterparts due to lower electron density at the C–Cl bond [1]. While direct reaction rate measurements for the target compound versus 2‑(benzyloxy)-4‑chloropyridine are not available, the class‑level trend is firmly established and predicts that the target compound will engage in Suzuki, Buchwald‑Hartwig, and other cross‑coupling reactions under milder conditions and with higher yields than the 4‑chloro regioisomer [2]. A comparative study on 2‑ vs. 4‑chloropyridine showed >90% conversion for 2‑chloropyridine vs. <10% for 4‑chloropyridine under identical Pd(PPh₃)₄‑catalyzed Suzuki conditions with phenylboronic acid [3].

Cross-Coupling Reactivity
Class-level inference
>90% conversion for 2-chloropyridine vs.
2-Chloro position shows higher reactivity in Pd-catalyzed couplings.
Class-level trend predicts milder conditions and higher yields.
Antitubercular Intermediate
Supporting evidence
Downstream products showed MICs comparable to isoniazid against M. tuberculosis H₃₇Rv
Validated entry point for anti-TB hit-to-lead campaigns.
Activity pertains to final library compounds, not the building block itself.
Cross-Coupling Regioselectivity Suzuki-Miyaura

Validated Intermediate for Antitubercular Discovery

A published medicinal chemistry program employed 4‑(benzyloxy)-2‑chloropyridine as a key starting material to prepare a library of 27 N‑(4‑(benzyloxy)benzyl)-4‑aminoquinolines [1]. Two of the resulting compounds exhibited minimal inhibitory concentrations (MICs) against M. tuberculosis H₃₇Rv that were similar to the first‑line drug isoniazid, with selectivity for the bacillus confirmed by the absence of cytotoxicity in Vero and HepG2 cell lines [1][2]. While this evidence pertains to the downstream products, it establishes the target compound as a privileged entry point for anti‑TB hit‑to‑lead campaigns.

Antitubercular Intermediate
Supporting evidence
Downstream products showed MICs comparable to isoniazid against M. tuberculosis H₃₇Rv
Validated entry point for anti-TB hit-to-lead campaigns.
Activity pertains to final library compounds, not the building block itself.
Antitubercular Drug Intermediate Mycobacterium tuberculosis

4-(Benzyloxy)-2-chloropyridine: Key Research Applications


Antimycobacterial Quinoline Synthesis

Laboratories targeting M. tuberculosis can use 4‑(benzyloxy)-2‑chloropyridine as the electrophilic component in Buchwald‑Hartwig amination with 4‑aminoquinoline fragments, generating the N‑(4‑(benzyloxy)benzyl)-4‑aminoquinoline scaffold within two steps. The reported library yielded two leads with MICs matching isoniazid, providing a validated starting point for anti‑TB hit‑to‑lead investigations [1].

Kilogram-Scale Pd-Catalyzed Amination

The solid‑state nature of the compound (mp 91–93 °C) and its high boiling point facilitate kilogram‑scale handling and solvent removal. Palladium‑catalyzed amination with ammonia or primary amines using XPhos/Pd₂(dba)₃ delivers 4‑benzyloxypyridin‑2‑amine intermediates in >70% isolated yield, a step amenable to further optimization for cGMP production .

Suzuki Coupling and Mild Hydrogenolysis Sequence

The 2‑chloro substituent enables Suzuki‑Miyaura coupling with arylboronic acids under standard Pd(PPh₃)₄ or Pd(OAc)₂/SPhos conditions, with >90% conversion reported for model 2‑chloropyridines. After carbon–carbon bond formation, the benzyl ether is cleanly removed by catalytic hydrogenolysis (Pd/C, H₂ balloon) to liberate a 2‑pyridone, a transformation incompatible with methoxy‑protected analogs that require HBr/AcOH [2][3].

Chemical Biology: Latent Hydroxyl Probe Generation

For probe discovery, the target compound can be derivatized through sequential halogen displacement (introducing a primary amine, biotin, or fluorophore) followed by debenzylation to reveal a 2‑pyridone hydrogen‑bond donor/acceptor pharmacophore. The mild hydrogenolysis step preserves the integrity of attached biomolecules, a key advantage over acid‑labile methyl ether strategies [2].

Application
Selection Property
Validation Focus
Antimycobacterial Quinoline Synthesis
Electrophilic partner for Buchwald-Hartwig amination
MIC assay validation against M. tuberculosis
Kilogram-Scale Pd-Catalyzed Amination
Crystalline solid with high boiling point
Yield and purity under scaled amination conditions
Suzuki Coupling and Mild Hydrogenolysis
2-Chloro reactivity and orthogonal benzyl deprotection
Conversion in cross-coupling and deprotection integrity
Chemical Biology Probe Generation
Latent hydroxyl (pyridone) via mild hydrogenolysis
Preservation of biomolecule conjugates during deprotection

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